molecular formula C12H12ClNO4S2 B5855018 N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide

Cat. No. B5855018
M. Wt: 333.8 g/mol
InChI Key: LORSBQTWUWMPAT-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. TAK-715 belongs to the class of sulfonamide compounds and has a molecular weight of 397.91 g/mol. It is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) and has shown promising results in preclinical studies.

Mechanism of Action

N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide is a potent and selective inhibitor of p38 MAPK, a key signaling molecule involved in the regulation of inflammation and cell survival. By inhibiting p38 MAPK, N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide can induce apoptosis in cancer cells by inhibiting the activation of p38 MAPK, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide can effectively reduce inflammation in various animal models of inflammatory diseases. It can also reduce the production of pro-inflammatory cytokines and chemokines in human cells, indicating its potential as an anti-inflammatory agent. N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide is its potent and selective inhibition of p38 MAPK, making it a valuable tool for studying the role of p38 MAPK in various biological processes. However, one limitation of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide. One area of interest is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the safety and efficacy of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide in humans, with the ultimate goal of developing it into a clinically useful therapeutic agent.

Synthesis Methods

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2-chloroethanesulfonyl chloride in the presence of a base, followed by cyclization with potassium thiophenoxide. The resulting product is then purified and crystallized to obtain N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide in high yield and purity.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has shown promising results in preclinical studies as an anti-inflammatory agent, and its potential in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory diseases is currently being investigated.

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S2/c1-17-10-7-11(18-2)9(6-8(10)13)14-20(15,16)12-4-3-5-19-12/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORSBQTWUWMPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CS2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide

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